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Compound of Interest

Compound Name: (S)-Auraptenol

Cat. No.: B1253508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-Auraptenol, a natural coumarin derivative, has garnered significant interest in the scientific

community due to its potential therapeutic properties. As with any bioactive compound, precise

structural elucidation is paramount for understanding its mechanism of action, ensuring quality

control, and guiding further drug development efforts. Nuclear Magnetic Resonance (NMR)

spectroscopy stands as the most powerful and definitive technique for the unambiguous

determination of the molecular structure of organic compounds in solution. This application

note provides a detailed protocol and analysis of one-dimensional (¹H and ¹³C) and two-

dimensional (COSY, HSQC, HMBC) NMR data for the complete structural assignment of (S)-
Auraptenol.

Experimental Protocols
Sample Preparation
A sample of approximately 5-10 mg of purified (S)-Auraptenol was dissolved in 0.5 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.
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All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a

cryoprobe. The experiments were performed at a constant temperature of 298 K.

¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral

width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.

¹³C NMR: A proton-decoupled pulse program (zgpg30) was utilized. Key parameters included

a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2.0 s, and an acquisition time

of 1.1 s.

COSY (Correlation Spectroscopy): A gradient-selected COSY experiment was performed to

establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected HSQC experiment

with multiplicity editing was used to identify one-bond ¹H-¹³C correlations. This allows for the

differentiation of CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment

was performed to identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for

connecting different structural fragments.

Data Presentation
The comprehensive ¹H and ¹³C NMR data for (S)-Auraptenol are summarized in the tables

below. The numbering of the atoms for NMR assignment is shown in Figure 1.

Figure 1: Structure of (S)-Auraptenol with atom numbering for NMR assignments.

Caption: Atomic numbering of (S)-Auraptenol.

Table 1: ¹H NMR Spectroscopic Data for (S)-Auraptenol (500 MHz, CDCl₃)
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Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-3 6.25 d 9.5 1H

H-4 7.63 d 9.5 1H

H-5 7.35 d 8.5 1H

H-6 6.84 d 8.5 1H

OCH₃ 3.92 s - 3H

H-1' 2.95 dd 14.0, 8.0 1H

3.10 dd 14.0, 5.0 1H

H-2' 4.15 m - 1H

H-4'a 4.85 s - 1H

H-4'b 4.95 s - 1H

5'-CH₃ 1.80 s - 3H

2'-OH 2.50 br s - 1H

Table 2: ¹³C NMR Spectroscopic Data for (S)-Auraptenol (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm) DEPT

C-2 161.5 C

C-3 112.9 CH

C-4 143.5 CH

C-4a 112.7 C

C-5 128.5 CH

C-6 108.2 CH

C-7 162.1 C

C-8 113.4 C

C-8a 156.2 C

OCH₃ 56.4 CH₃

C-1' 29.8 CH₂

C-2' 76.5 CH

C-3' 147.8 C

C-4' 112.3 CH₂

5'-CH₃ 18.5 CH₃

Structural Elucidation Workflow
The structural elucidation of (S)-Auraptenol was achieved through a systematic analysis of the

NMR data. The workflow is depicted in the following diagram.

Caption: Workflow for NMR-based structural elucidation.

Key 2D NMR Correlations
The definitive structure of (S)-Auraptenol was established by piecing together molecular

fragments based on key correlations observed in the COSY, HSQC, and HMBC spectra.
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COSY Correlations
The COSY spectrum revealed the proton-proton coupling networks within the molecule. Key

correlations include:

The coupling between H-3 (δ 6.25) and H-4 (δ 7.63), confirming the α,β-unsaturated lactone

system of the coumarin core.

The coupling between H-5 (δ 7.35) and H-6 (δ 6.84), establishing the connectivity in the

aromatic ring.

The correlations within the side chain: H-1' protons (δ 2.95 and 3.10) couple with H-2' (δ

4.15).

HSQC Correlations
The HSQC spectrum allowed for the direct assignment of protons to their attached carbons:

H-3 (δ 6.25) correlates with C-3 (δ 112.9).

H-4 (δ 7.63) correlates with C-4 (δ 143.5).

H-5 (δ 7.35) correlates with C-5 (δ 128.5).

H-6 (δ 6.84) correlates with C-6 (δ 108.2).

The methoxy protons (δ 3.92) correlate with the methoxy carbon (δ 56.4).

H-1' (δ 2.95, 3.10) correlates with C-1' (δ 29.8).

H-2' (δ 4.15) correlates with C-2' (δ 76.5).

The olefinic protons H-4' (δ 4.85, 4.95) correlate with C-4' (δ 112.3).

The methyl protons of the side chain (δ 1.80) correlate with the methyl carbon 5'-CH₃ (δ

18.5).

HMBC Correlations
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The HMBC spectrum provided the crucial long-range correlations to connect the different parts

of the molecule. The diagram below illustrates the key HMBC correlations that link the

coumarin core to the side chain and the methoxy group.

Caption: Key HMBC correlations for (S)-Auraptenol.

Key HMBC correlations confirming the structure include:

The methoxy protons (OCH₃, δ 3.92) show a correlation to C-7 (δ 162.1), confirming its

position.

The H-1' protons (δ 2.95, 3.10) show correlations to C-7 (δ 162.1), C-8 (δ 113.4), and C-8a

(δ 156.2), unequivocally placing the side chain at the C-8 position of the coumarin ring.

The olefinic H-4' protons (δ 4.85, 4.95) show correlations to C-2' (δ 76.5) and C-3' (δ 147.8),

and the 5'-CH₃ protons (δ 1.80) also correlate to C-2' and C-3', confirming the structure of

the isobutenyl alcohol moiety.

Conclusion
The comprehensive analysis of 1D and 2D NMR spectroscopic data allows for the complete

and unambiguous structural elucidation of (S)-Auraptenol. The combination of ¹H and ¹³C

NMR provided the initial chemical shift and multiplicity information. COSY experiments

established the proton-proton connectivities, while HSQC correlated directly bonded protons

and carbons. Finally, crucial long-range HMBC correlations allowed for the assembly of all

structural fragments into the final, correct structure. These detailed protocols and data serve as

a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug

development for the identification and characterization of (S)-Auraptenol and related coumarin

compounds.

To cite this document: BenchChem. [Application Note: Structural Elucidation of (S)-
Auraptenol using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1253508#nmr-spectroscopy-for-structural-
elucidation-of-s-auraptenol]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1253508?utm_src=pdf-body
https://www.benchchem.com/product/b1253508?utm_src=pdf-body
https://www.benchchem.com/product/b1253508?utm_src=pdf-body
https://www.benchchem.com/product/b1253508#nmr-spectroscopy-for-structural-elucidation-of-s-auraptenol
https://www.benchchem.com/product/b1253508#nmr-spectroscopy-for-structural-elucidation-of-s-auraptenol
https://www.benchchem.com/product/b1253508#nmr-spectroscopy-for-structural-elucidation-of-s-auraptenol
https://www.benchchem.com/product/b1253508#nmr-spectroscopy-for-structural-elucidation-of-s-auraptenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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